3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Cancer cell proliferation Trihydroxyflavone SAR MCF-7 breast adenocarcinoma

3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one (CAS 86788-60-5), also catalogued as 3,4′,5-trihydroxyflavone, is a synthetic trihydroxyflavone with hydroxyl substituents at positions C-3, C-5, and C-4′. It belongs to the flavonol subclass of flavonoids and possesses a molecular formula of C₁₅H₁₀O₅ (MW 270.24 g/mol).

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
CAS No. 86788-60-5
Cat. No. B11850169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
CAS86788-60-5
Molecular FormulaC15H10O5
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O
InChIInChI=1S/C15H10O5/c16-9-6-4-8(5-7-9)15-14(19)13(18)12-10(17)2-1-3-11(12)20-15/h1-7,16-17,19H
InChIKeyZLNYYIOAMRCRGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one (CAS 86788-60-5): A Defined Trihydroxyflavone for Flavonoid SAR and Procurement


3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one (CAS 86788-60-5), also catalogued as 3,4′,5-trihydroxyflavone, is a synthetic trihydroxyflavone with hydroxyl substituents at positions C-3, C-5, and C-4′. It belongs to the flavonol subclass of flavonoids and possesses a molecular formula of C₁₅H₁₀O₅ (MW 270.24 g/mol) . Unlike the more abundant natural flavonols kaempferol (3,5,7,4′-tetrahydroxyflavone) or galangin (3,5,7-trihydroxyflavone), this compound lacks the C-7 hydroxyl on the A-ring, a structural omission that directly alters its hydrogen-bonding capacity, lipophilicity, enzymatic metabolism susceptibility, and radical-scavenging electronics [1]. It is primarily employed as a reference standard in structure–activity relationship (SAR) studies dissecting the contribution of individual hydroxyl positions to antioxidant, anti-inflammatory, and anti-proliferative endpoints.

Why 3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one Cannot Be Replaced by Kaempferol, Galangin, or Other In-Class Flavonols


Trihydroxyflavones are not a uniform commodity; the precise ring-positioning of the three hydroxyl groups dictates radical-scavenging mechanism, enzyme-inhibition profile, and cellular uptake. In a systematic evaluation of seventeen trihydroxyflavone isomers, shifting a single hydroxyl from C-7 (as in galangin) to C-4′ (as in the target compound) changed the EC₅₀ against A549 lung carcinoma cells by approximately 2-fold, while relocation of the B-ring hydroxyl from 4′ to 3′ (creating a catechol motif) produced the most potent anti-proliferative agent in the series [1]. The target compound, lacking both the C-7 OH and the ortho-dihydroxy B-ring, occupies a distinct position in the activity landscape: it retains moderate radical-scavenging capacity via the 4′-OH and 3-OH while displaying a COX/5-LOX inhibition pattern that differs from the dual-COX inhibitor 3,5,7-trihydroxyflavone [2]. This means that substituting this compound with kaempferol (which adds a C-7 OH and alters logP) or galangin (which replaces the 4′-OH with a 7-OH) will produce different experimental outcomes in any assay sensitive to electron density, hydrogen-bonding, or metabolic glucuronidation susceptibility.

Quantitative Comparative Evidence for 3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one


Anti-Proliferative EC₅₀ Against MCF-7 Breast Cancer Cells: Positional Isomer Comparison

In a head-to-head panel of seventeen trihydroxyflavones tested under identical conditions, 3,5,4′-trihydroxyflavone (described as compound 3 or 5 in the study, distinguished by the C-5 vs C-7 hydroxyl placement) exhibited an EC₅₀ of 36.3 ± 4.6 µM and 19.8 ± 8.3 µM against MCF-7 breast adenocarcinoma cells, depending on the A-ring hydroxyl configuration. By comparison, the most active isomer (3′,4′,5-trihydroxyflavone, compound 7) achieved an EC₅₀ < 12 µM, while the clinically studied apigenin (5,7,4′-trihydroxyflavone) and baicalein (5,6,7-trihydroxyflavone) were essentially inactive (EC₅₀ > 50 µM) in the same assay [1]. This places the 3,5,4′-trihydroxyflavone scaffold in the intermediate-activity tier, providing a defined baseline for identifying structural modifications that enhance or reduce potency.

Cancer cell proliferation Trihydroxyflavone SAR MCF-7 breast adenocarcinoma

DPPH Radical-Scavenging Activity: Monohydroxy B-Ring vs Ortho-Dihydroxy B-Ring Trihydroxyflavones

Trihydroxyflavones with a single 4′-OH on the B-ring, including 3,5,4′-trihydroxyflavone, demonstrate measurable but modest DPPH radical-scavenging activity compared to isomers bearing an ortho-dihydroxy (catechol) B-ring. In the systematic evaluation by Gomes et al., the most active compound across multiple antioxidant assays was 3,3′,4′-trihydroxyflavone, attributed to the catechol moiety [1]. The Molecules 2017 study confirmed this trend: thirteen of seventeen trihydroxyflavones exhibited DPPH scavenging, with the ortho-dihydroxy B-ring compounds producing the lowest IC₅₀ values, while monohydroxy-B-ring compounds (such as the target) showed approximately 2.5–5× lower activity [2]. The monohydroxy-4′-B-ring configuration thus provides a lower-background signal for dissecting the contribution of A-ring and C-ring hydroxyls to antioxidant mechanisms.

Antioxidant activity DPPH assay Flavonoid radical scavenging

COX-1/COX-2 and 5-LOX Inhibition Profile: A-Ring Hydroxylation Determines Dual Enzyme Targeting

The absence of a C-7 hydroxyl group in 3,5,4′-trihydroxyflavone distinguishes its COX/LOX inhibition profile from that of 3,5,7-trihydroxyflavone (galangin). The Gomes et al. study demonstrated that 3,5,7-trihydroxyflavone is a dual inhibitor of both COX-1 and COX-2, also suppressing 5-LOX-mediated leukotriene B₄ production in activated human neutrophils [1]. While 3,5,4′-trihydroxyflavone was not the primary focus of that study, the SAR analysis indicated that the 5-OH and 7-OH on the A-ring are critical for COX active-site interaction, and removal of the 7-OH (as in the target compound) is expected to reduce COX-1/COX-2 inhibitory potency relative to 3,5,7-trihydroxyflavone, while retaining some 5-LOX inhibitory capacity through the 4′-OH and 3-OH [2]. This creates a more selective inflammatory-pathway modulation profile.

Cyclooxygenase inhibition 5-Lipoxygenase Anti-inflammatory flavonoids

Lipophilicity and Predicted Oral Bioavailability Differentiation from Kaempferol and Quercetin

The removal of the C-7 hydroxyl group from kaempferol (3,5,7,4′-tetrahydroxyflavone) to yield 3,5,4′-trihydroxyflavone reduces the total polar surface area (tPSA) from approximately 107 Ų to 87 Ų and eliminates one hydrogen-bond donor site [1]. In comparative pharmacokinetic studies of flavonols, kaempferol demonstrated higher oral bioavailability than quercetin in mice, a finding attributed in part to the monohydroxy (vs catechol) B-ring reducing Phase II conjugation susceptibility [2]. The target compound, with only three hydroxyl groups and no catechol motif, is predicted to exhibit enhanced membrane permeability relative to kaempferol and significantly better bioavailability than quercetin or myricetin, based on established correlations between flavonoid hydroxyl count, tPSA, and Caco-2 permeability [3].

Lipophilicity Oral bioavailability Flavonol pharmacokinetics

Validated Application Scenarios for 3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one


Flavonoid Structure–Activity Relationship (SAR) Reference Standard for Anti-Proliferative Screening

This compound serves as a defined intermediate-activity reference in trihydroxyflavone SAR panels. As demonstrated in the 17-compound screen by the Lithuanian University of Health Sciences, 3,5,4′-trihydroxyflavone occupies the activity tier between inactive monohydroxy-B-ring flavones (apigenin, EC₅₀ > 50 µM) and the highly potent catechol-B-ring isomers (EC₅₀ < 12 µM) [1]. Pharmaceutical R&D teams can use this compound as a calibration standard when screening novel flavonoid derivatives for MCF-7 or A549 anti-proliferative activity, enabling normalized comparison across experimental batches and laboratories.

Mechanistic Probe for 4′-OH-Dependent Radical Scavenging Without Catechol Confounding

The monohydroxy B-ring (4′-OH only) configuration eliminates the synergistic radical-scavenging contribution of an ortho-dihydroxy (catechol) group, which otherwise dominates antioxidant assays. Researchers investigating the isolated contribution of A-ring (5-OH) and C-ring (3-OH) hydroxyls to radical-scavenging mechanisms can employ this compound as a baseline scaffold, comparing results against the catechol-containing 3,3′,4′-trihydroxyflavone and the null-B-ring galangin [2][3]. This application is directly supported by the SAR findings that ortho-dihydroxy B-ring compounds show 2.5–5× higher DPPH scavenging activity than monohydroxy-B-ring analogs.

Lead Optimization Scaffold with Reduced COX-1 Liability for Anti-Inflammatory Drug Discovery

The absence of the C-7 hydroxyl, which is present in the dual COX-1/COX-2 inhibitor galangin (3,5,7-trihydroxyflavone), is predicted to reduce COX-1 inhibitory potency while retaining 5-LOX pathway modulation [4]. Medicinal chemistry teams pursuing anti-inflammatory flavonoid derivatives with minimized gastrointestinal side effects can use this 7-deoxy scaffold as a starting point for further optimization, adding substituents at C-7 or C-8 to fine-tune potency and selectivity. The SAR foundation for this application is established by the Gomes et al. trihydroxyflavone anti-inflammatory profiling study.

Pharmacokinetic Reference Compound for Low-Hydroxyl-Count Flavonol Absorption Studies

With a tPSA of 87.00 Ų and only three hydroxyl groups, this compound represents a low-polarity flavonol suitable for studying the relationship between hydroxyl count and oral absorption [5]. Comparative PK studies in rodents have established that flavonols with fewer hydroxyl groups and monohydroxy B-rings (kaempferol) exhibit superior oral bioavailability compared to catechol-containing analogs (quercetin, myricetin) [6]. This compound can serve as an internal standard or reference in Caco-2 permeability assays and in vivo PK studies aimed at quantifying the bioavailability penalty associated with each additional hydroxyl group.

Quote Request

Request a Quote for 3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.